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Compound of Interest

Compound Name: 4-(Methylamino)cyclohexanol

Cat. No.: B3423364 Get Quote

Foundational Properties and Initial
Characterization
The first step in any structural analysis is to confirm the basic physicochemical properties of the

compound. These values serve as a primary check against the expected molecular structure

and are critical for subsequent analytical method development. Trans-4-
(Methylamino)cyclohexanol is a solid at room temperature.[1]

Table 1: Physicochemical Properties of trans-4-(Methylamino)cyclohexanol

Property Value Source

Molecular Formula C₇H₁₅NO [2]

Molecular Weight 129.20 g/mol [2][3]

Physical Form Solid [1]

Storage 2-8°C, Inert Atmosphere [1]

InChI Key
OMJKFWFDNIIACS-

LJGSYFOKSA-N
[1]

The analytical workflow begins with techniques that confirm the molecular mass and identify

the core functional groups, providing the initial evidence for the proposed structure.
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Analytical Workflow

Sample of
trans-4-(Methylamino)cyclohexanol

Mass Spectrometry (MS)
Confirm Molecular Weight

Infrared (IR) Spectroscopy
Identify Functional Groups

Nuclear Magnetic Resonance (NMR)
Map C-H Framework

Chromatography (GC-MS)
Assess Purity & Isomers

Conformational Analysis
Determine 3D Structure

Final Confirmed Structure

Click to download full resolution via product page

Caption: A logical workflow for the comprehensive structural analysis of a small molecule.

Elucidation of the Covalent Framework
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Experience: Mass spectrometry is the definitive technique for determining the

molecular weight of a compound. For a molecule like trans-4-(Methylamino)cyclohexanol,
Electron Ionization (EI) is a suitable method as it provides both the molecular ion peak and a

reproducible fragmentation pattern that acts as a structural fingerprint.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
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Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as

Dichloromethane or Ethyl Acetate.

Instrumentation: Utilize a GC-MS system equipped with a standard non-polar column (e.g.,

HP-5MS).[4]

GC Method:

Injector Temperature: 250°C

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Method:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 200.

Source Temperature: 230°C.

Data Analysis:

Identify the molecular ion peak (M⁺) corresponding to the molecular weight (129.20).

Analyze the fragmentation pattern. Key expected fragments include losses of water (M-

18), the methyl group (M-15), and fragments corresponding to the cleavage of the

cyclohexane ring.

Trustworthiness: The protocol's trustworthiness is established by observing the expected

molecular ion at m/z 129. The fragmentation pattern should be consistent with the known

fragmentation pathways of cyclohexanols and secondary amines, providing a self-validating

dataset.

Infrared (IR) Spectroscopy: Functional Group
Identification
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Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to

identify the functional groups present in a molecule. For trans-4-(Methylamino)cyclohexanol,
we expect to see characteristic absorption bands for the hydroxyl (O-H), secondary amine (N-

H), and C-H bonds.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Data Analysis: Identify the key absorption bands.

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type

3300-3500 (broad) O-H Stretching

3300-3400 (sharp) N-H Stretching

2850-2960 C-H (sp³) Stretching

1450-1550 N-H Bending

1050-1150 C-O Stretching

1100-1200 C-N Stretching

Trustworthiness: The simultaneous presence of broad O-H, sharp N-H, and strong C-O

stretching bands provides strong, confirmatory evidence of the alcohol and secondary amine

functionalities within the same molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The
Definitive Connectivity Map
Expertise & Experience: NMR is the most powerful tool for elucidating the precise structure of

an organic molecule. ¹H NMR reveals the different proton environments and their connectivity,
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while ¹³C NMR identifies the number of unique carbon atoms. For a disubstituted cyclohexane,

NMR is indispensable for confirming the trans stereochemistry.

Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of a deuterated solvent (e.g.,

CDCl₃ or D₂O).

¹H NMR Acquisition:

Acquire a standard proton spectrum.

Expected Signals:

-CH-OH proton: A multiplet around 3.5-4.0 ppm. Its broadness and width are indicative

of its axial or equatorial position.

-CH-NHCH₃ proton: A multiplet around 2.5-3.0 ppm.

-NHCH₃ protons: A singlet at ~2.4 ppm.

Cyclohexane ring protons: A complex series of multiplets between 1.2-2.2 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Expected Signals (Symmetry means fewer than 7 signals):

C-OH: ~70 ppm

C-NHCH₃: ~58 ppm

-NHCH₃: ~34 ppm

Cyclohexane carbons: ~30-35 ppm range.

2D NMR (COSY & HSQC):
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Run a COSY experiment to establish ¹H-¹H correlations (e.g., the CH-OH proton will show

a correlation to adjacent ring protons).

Run an HSQC or HMQC experiment to correlate each proton signal to its directly attached

carbon.

Trustworthiness: The combination of 1D and 2D NMR experiments creates a self-validating

network of connectivity. A COSY spectrum will definitively link the methine protons through the

cyclohexane ring, while the HSQC confirms the C-H attachments, leaving no ambiguity in the

covalent framework. Spectral data for the closely related trans-4-Aminocyclohexanol can serve

as a reference for expected chemical shifts.[5]

Stereochemical and Conformational Analysis
Expertise & Experience: For cyclohexane derivatives, understanding the three-dimensional

structure is as important as knowing the covalent bonds. The trans configuration at the 1 and 4

positions dictates the molecule's preferred conformation. The principles of conformational

analysis predict that large substituents on a cyclohexane ring will preferentially occupy the

equatorial position to minimize steric strain.[6][7]

In a trans-1,4-disubstituted cyclohexane, the molecule can exist in two chair conformations that

are in equilibrium. One conformation places both the hydroxyl and methylamino groups in

equatorial positions, while the other places them both in axial positions.[8] The diaxial

conformation introduces significant steric hindrance, known as 1,3-diaxial interactions, making

it energetically unfavorable.[9] Therefore, the diequatorial conformer is overwhelmingly the

most stable and predominant form of the molecule at equilibrium.

Caption: The diequatorial conformer is heavily favored due to the avoidance of steric strain.

Analytical Validation:

The predominance of the diequatorial conformer can be confirmed through ¹H NMR. The

protons at C1 and C4 (bearing the OH and NHMe groups) will be in axial positions. An axial

proton typically exhibits large coupling constants (J ≈ 8-12 Hz) to its neighboring axial protons

and small coupling constants (J ≈ 2-4 Hz) to its neighboring equatorial protons. The

observation of a broad multiplet with large coupling constants for these methine protons is

strong evidence for the diequatorial conformation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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